molecular formula C19H11ClF3NO3S B12269304 1-(4-Chlorophenyl)-2-{[8-(trifluoromethyl)[1,3]dioxolo[4,5-g]quinolin-6-yl]sulfanyl}ethanone

1-(4-Chlorophenyl)-2-{[8-(trifluoromethyl)[1,3]dioxolo[4,5-g]quinolin-6-yl]sulfanyl}ethanone

Cat. No.: B12269304
M. Wt: 425.8 g/mol
InChI Key: XCLLFKMHVVIAME-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-2-{[8-(trifluoromethyl)-2H-[1,3]dioxolo[4,5-g]quinolin-6-yl]sulfanyl}ethan-1-one is a complex organic compound characterized by the presence of a chlorophenyl group, a trifluoromethyl group, and a dioxoloquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-2-{[8-(trifluoromethyl)-2H-[1,3]dioxolo[4,5-g]quinolin-6-yl]sulfanyl}ethan-1-one typically involves multiple steps, starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-2-{[8-(trifluoromethyl)-2H-[1,3]dioxolo[4,5-g]quinolin-6-yl]sulfanyl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorophenyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield quinoline derivatives, while reduction may produce various reduced forms of the compound.

Scientific Research Applications

1-(4-chlorophenyl)-2-{[8-(trifluoromethyl)-2H-[1,3]dioxolo[4,5-g]quinolin-6-yl]sulfanyl}ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-2-{[8-(trifluoromethyl)-2H-[1,3]dioxolo[4,5-g]quinolin-6-yl]sulfanyl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to specific receptors: This can modulate the activity of these receptors and influence various cellular processes.

    Inhibiting enzymes: The compound may inhibit the activity of certain enzymes, leading to changes in metabolic pathways.

    Interacting with DNA: This can affect gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorophenyl)-2-{[8-methyl-2H-[1,3]dioxolo[4,5-g]quinolin-6-yl]sulfanyl}ethan-1-one: Similar structure but with a methyl group instead of a trifluoromethyl group.

    1-(4-chlorophenyl)-2-{[8-ethyl-2H-[1,3]dioxolo[4,5-g]quinolin-6-yl]sulfanyl}ethan-1-one: Similar structure but with an ethyl group instead of a trifluoromethyl group.

Properties

Molecular Formula

C19H11ClF3NO3S

Molecular Weight

425.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-[[8-(trifluoromethyl)-[1,3]dioxolo[4,5-g]quinolin-6-yl]sulfanyl]ethanone

InChI

InChI=1S/C19H11ClF3NO3S/c20-11-3-1-10(2-4-11)15(25)8-28-18-6-13(19(21,22)23)12-5-16-17(27-9-26-16)7-14(12)24-18/h1-7H,8-9H2

InChI Key

XCLLFKMHVVIAME-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=CC(=N3)SCC(=O)C4=CC=C(C=C4)Cl)C(F)(F)F

Origin of Product

United States

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